molecular formula C9H13N3O3S B8679945 Ethyl {2-[(methylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 62557-40-8

Ethyl {2-[(methylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No. B8679945
CAS RN: 62557-40-8
M. Wt: 243.29 g/mol
InChI Key: YCOORMODHHFSOG-UHFFFAOYSA-N
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Patent
US04254260

Procedure details

To a solution of ethyl 2-aminothiazol-4-ylacetate (27.4 g.) in dimethylsulfoxide (135 ml.) was dropwise added methylisocyanate (13.05 g.) with stirring at room temperature, and the mixture was stirred for 3 hours at 40° C. After the reaction, the reaction mixture was poured into water (500 ml.), and then extracted with ethyl acetate. The extract was washed with water and a saturated aqueous solution of sodium chloride in turn and then dried over magnesium sulfate. After distillation of the solvent from the extract, the residue was pulverized in diethyl ether, collected by filtration and then dried to give colorless crystals of ethyl 2-(3-methylureido)thiazol-4-ylacetate (25.7 g.), mp 158° to 159° C.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
13.05 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
135 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1.[CH3:13][N:14]=[C:15]=[O:16].O>CS(C)=O>[CH3:13][NH:14][C:15](=[O:16])[NH:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=1

Inputs

Step One
Name
Quantity
27.4 g
Type
reactant
Smiles
NC=1SC=C(N1)CC(=O)OCC
Step Two
Name
Quantity
13.05 g
Type
reactant
Smiles
CN=C=O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
135 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hours at 40° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride in turn and then dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
After distillation of the solvent from the extract
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CNC(NC=1SC=C(N1)CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 25.7 g
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.